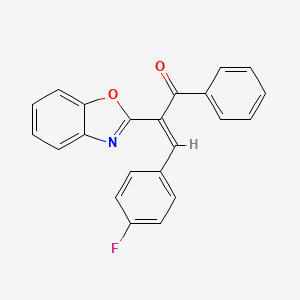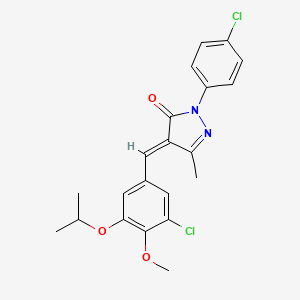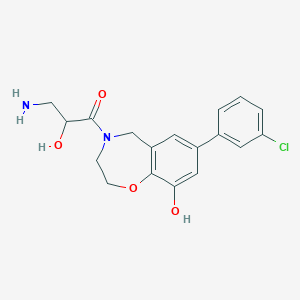
2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-Fluoro-2-(2-oxo-1-phenylpropenyl) benzoxazole or FOXY. It is a yellow crystalline powder that has a molecular weight of 343.36 g/mol.
作用机制
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-2-propen-1-one is not fully understood. However, it is believed that the compound exerts its effects by inhibiting certain enzymes and proteins in the body. It has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication. FOXY has also been found to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in various cellular processes.
Biochemical and Physiological Effects:
FOXY has been found to have various biochemical and physiological effects on the body. Some of the effects include:
1. Anti-inflammatory: FOXY has been found to have anti-inflammatory properties by reducing the production of inflammatory cytokines.
2. Antioxidant: FOXY has been found to have antioxidant properties by reducing the production of reactive oxygen species (ROS).
3. Analgesic: FOXY has been found to have analgesic properties by reducing pain sensation.
实验室实验的优点和局限性
The advantages of using 2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-2-propen-1-one in lab experiments include:
1. High Potency: FOXY has been found to be highly potent, which makes it an ideal candidate for use in lab experiments.
2. Versatility: FOXY has been found to have various applications in different fields of research, which makes it a versatile compound.
The limitations of using FOXY in lab experiments include:
1. Toxicity: FOXY has been found to be toxic at high doses, which limits its use in certain experiments.
2. Cost: FOXY is a relatively expensive compound, which may limit its use in certain experiments.
未来方向
For FOXY include the development of derivatives, clinical trials, and combination therapy.
合成方法
The synthesis of 2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-2-propen-1-one can be achieved through various methods. Some of the commonly used methods include the Claisen-Schmidt condensation reaction, the Knoevenagel reaction, and the Wittig reaction. The Claisen-Schmidt condensation reaction involves the condensation of an aldehyde and a ketone in the presence of a base to form an α, β-unsaturated ketone. The Knoevenagel reaction involves the reaction of an aldehyde or ketone with an active methylene compound to form an α, β-unsaturated compound. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene.
科学研究应用
2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-2-propen-1-one has been extensively studied for its potential applications in various fields of research. Some of the areas where this compound has shown promising results include:
1. Cancer Research: FOXY has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has been found to be effective against various types of cancer, including breast cancer, lung cancer, and prostate cancer.
2. Neuroprotection: FOXY has been found to have neuroprotective properties by preventing the death of neurons. It has been shown to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Antibacterial Activity: FOXY has been found to have antibacterial properties by inhibiting the growth of bacteria. It has been shown to be effective against various types of bacteria, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FNO2/c23-17-12-10-15(11-13-17)14-18(21(25)16-6-2-1-3-7-16)22-24-19-8-4-5-9-20(19)26-22/h1-14H/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYVTCJBXRZADK-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)F)/C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[2-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5297394.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5297399.png)
![2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B5297406.png)
![N,N-diethyl-4-{[4-hydroxy-1-(3-methoxypropyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5297407.png)

![2-isobutyl-6-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5297418.png)
![2-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-propyl-1,3,4-oxadiazole](/img/structure/B5297427.png)
![methyl 2-{5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5297437.png)

![1-(2,2-dimethylpropanoyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5297459.png)
![2-ethoxy-6-nitro-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5297465.png)

![2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone](/img/structure/B5297474.png)
![N-(2-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5297478.png)